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Abstract
Phenallymal, chemically known as 5-allyl-5-phenylbarbituric acid, is a derivative of barbituric

acid, a class of compounds historically significant for their central nervous system depressant

effects. This technical guide provides a comprehensive overview of the synthesis, discovery,

and pharmacological properties of Phenallymal. While specific historical details of its discovery

and quantitative pharmacological data are not extensively documented in publicly accessible

literature, this paper extrapolates from the well-established chemistry and pharmacology of

barbiturates to present a detailed account. This guide includes a generalized, yet detailed,

experimental protocol for its synthesis, an exploration of its mechanism of action at the GABA-A

receptor, and structured data tables. Diagrams illustrating the synthetic pathway and the

signaling mechanism are provided to facilitate a deeper understanding for research and drug

development professionals.

Introduction
Phenallymal, also known by the name Allofenyl, is a 5,5-disubstituted derivative of barbituric

acid. The core structure of barbiturates was first synthesized in 1864 by Adolf von Baeyer.[1]

The pharmacological effects of barbiturates are primarily determined by the nature of the

substituents at the 5-position of the pyrimidine ring.[2] These compounds have been

extensively studied and utilized for their sedative, hypnotic, anticonvulsant, and anesthetic

properties.[2][3] Phenallymal, with its allyl and phenyl groups at the C-5 position, is expected
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to exhibit characteristic barbiturate activity. This guide aims to provide a detailed technical

overview for researchers interested in the synthesis and pharmacological evaluation of

Phenallymal.

Discovery and History
Detailed historical records outlining the specific discovery and initial synthesis of Phenallymal
(Allofenyl) are scarce in the available scientific literature. However, the era of barbiturate

discovery and development, primarily in the early to mid-20th century, saw the synthesis of

thousands of derivatives.[3] It is highly probable that Phenallymal was synthesized during this

period of extensive structure-activity relationship studies aimed at optimizing the therapeutic

properties of barbiturates. The general synthetic methodology for 5,5-disubstituted barbiturates

was well-established, allowing for the systematic creation of novel compounds like

Phenallymal.

Synthesis of Phenallymal
The synthesis of Phenallymal follows the classical and well-established pathway for producing

5,5-disubstituted barbituric acids. The key steps involve the synthesis of a disubstituted malonic

ester intermediate, followed by its condensation with urea.

Synthesis of Diethyl Allylphenylmalonate (Intermediate)
The crucial intermediate for the synthesis of Phenallymal is diethyl allylphenylmalonate. This is

typically prepared via a two-step alkylation of diethyl malonate.

Step 1: Synthesis of Diethyl Phenylmalonate

The first step involves the introduction of the phenyl group onto the diethyl malonate backbone.

A common method is the palladium-catalyzed arylation of diethyl malonate with a phenyl

halide, such as bromobenzene.

Experimental Protocol:

To a reaction vessel under an inert atmosphere, add a palladium catalyst (e.g.,

bis(dibenzylideneacetone)palladium(0)), a suitable phosphine ligand (e.g., di-tert-

butyl(neopentyl)phosphine), and a strong base (e.g., sodium hydride).
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Add a solvent such as toluene, followed by diethyl malonate and bromobenzene.

The reaction mixture is heated (e.g., to 70°C) and stirred for a prolonged period (e.g., 24

hours).

Upon completion, the reaction mixture is worked up by filtering through a pad of celite and

concentrating the filtrate.

The crude product is then purified by column chromatography on silica gel to yield diethyl

phenylmalonate.[4]

Step 2: Synthesis of Diethyl Allylphenylmalonate

The second substitution introduces the allyl group. This is a standard malonic ester synthesis

alkylation.

Experimental Protocol:

Dissolve diethyl phenylmalonate in a suitable anhydrous solvent (e.g., ethanol) in a

reaction vessel equipped with a reflux condenser.

Add a base, typically sodium ethoxide, to generate the enolate anion.

To the resulting solution, add allyl bromide dropwise.

The reaction mixture is then heated to reflux and maintained at that temperature for

several hours to ensure complete reaction.

After cooling, the reaction mixture is worked up, which may involve neutralization,

extraction with an organic solvent, and drying of the organic phase.

The solvent is removed under reduced pressure, and the resulting crude diethyl

allylphenylmalonate is purified, for instance, by vacuum distillation.

Condensation with Urea to form Phenallymal
The final step is the condensation of the disubstituted malonic ester, diethyl

allylphenylmalonate, with urea to form the barbiturate ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.chemicalbook.com/synthesis/diethyl-phenylmalonate.htm
https://www.benchchem.com/product/b1218993?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol:

In a reaction vessel, dissolve sodium metal in an excess of absolute ethanol to prepare a

fresh solution of sodium ethoxide.

To this solution, add diethyl allylphenylmalonate, followed by urea.

The reaction mixture is heated under reflux for an extended period (e.g., 8-12 hours).

After the reaction is complete, the ethanol is distilled off.

The residue is dissolved in water and acidified with a strong acid (e.g., hydrochloric acid),

which causes the precipitation of Phenallymal.

The crude Phenallymal is collected by filtration, washed with cold water, and then purified

by recrystallization from a suitable solvent (e.g., aqueous ethanol) to yield the final

product.

Table 1: Chemical and Physical Properties of Phenallymal

Property Value

IUPAC Name
5-phenyl-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-

trione

Molecular Formula C₁₃H₁₂N₂O₃

Molecular Weight 244.25 g/mol

Appearance White crystalline solid (expected)

SMILES C=CCC1(C(=O)NC(=O)NC1=O)c2ccccc2

InChI Key WOIGZSBYKGQJGL-UHFFFAOYSA-N

Note: Some physical properties are predicted based on the general characteristics of

barbiturates.
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Phenallymal, as a barbiturate, is expected to exert its effects on the central nervous system

primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A)

receptor.

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory

neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This

influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less

likely to fire an action potential, thus producing an overall inhibitory effect on

neurotransmission.

Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex. This binding

potentiates the effect of GABA by increasing the duration of the chloride channel opening. This

prolonged channel opening leads to a greater influx of chloride ions and a more pronounced

inhibitory effect compared to GABA acting alone. At higher concentrations, barbiturates can

directly activate the GABA-A receptor, even in the absence of GABA, which contributes to their

potential for toxicity and overdose.

Table 2: General Pharmacological Profile of Barbiturates

Parameter Description

Mechanism of Action

Positive allosteric modulator of the GABA-A

receptor. Increases the duration of Cl⁻ channel

opening.

Therapeutic Effects Sedation, hypnosis, anticonvulsant, anesthesia.

Potential Side Effects
Drowsiness, dizziness, cognitive impairment,

respiratory depression.

Drug Interactions
Potentiates the effects of other CNS

depressants (e.g., alcohol, benzodiazepines).

Note: Specific quantitative data for Phenallymal (e.g., Ki, EC50, LD50) are not readily

available in the public domain.
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Synthetic Pathway of Phenallymal

Step 1: Phenylation

Step 2: Allylation

Step 3: Condensation
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Caption: General synthetic route to Phenallymal.

Mechanism of Action at the GABA-A Receptor
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Caption: Phenallymal's modulation of the GABA-A receptor.

Conclusion
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Phenallymal is a classic example of a 5,5-disubstituted barbiturate, with a synthesis pathway

that is well-understood within the context of barbiturate chemistry. Its pharmacological activity is

presumed to be mediated through the positive allosteric modulation of the GABA-A receptor, a

hallmark of the barbiturate class. While specific quantitative data and a detailed historical

account of its discovery are not readily available, the established principles of medicinal

chemistry and neuropharmacology provide a robust framework for understanding its properties.

Further research would be beneficial to fully characterize the specific binding affinities, potency,

and toxicological profile of Phenallymal, which could provide deeper insights into the structure-

activity relationships of barbiturates and their interaction with the GABA-A receptor. This guide

provides a foundational resource for researchers aiming to explore the synthesis and

pharmacological properties of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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